molecular formula C9H8F3N3 B8512507 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, 2-(trifluoromethyl)-

1H-Pyrrolo[2,3-b]pyridine-5-methanamine, 2-(trifluoromethyl)-

Cat. No.: B8512507
M. Wt: 215.17 g/mol
InChI Key: UIISUPACMSYDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine-5-methanamine, 2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H8F3N3 and its molecular weight is 215.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, 2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine-5-methanamine, 2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

[2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]methanamine

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)7-2-6-1-5(3-13)4-14-8(6)15-7/h1-2,4H,3,13H2,(H,14,15)

InChI Key

UIISUPACMSYDCD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=NC=C1CN)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (Intermediate 4, 1.48 g, 7.01 mmol) was dissolved in THF (59 mL), cooled in an ice bath and treated with a 1M solution of borane tetrahydrofuran complex (35.0 mL, 35.0 mmol) dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 18 hours. Methanol (59 mL) was added dropwise and the reaction mixture was stirred for 20 minutes at room temperature. The solvent was removed under reduced pressure and the residue was dissolved in methanol (177 mL) and heated under reflux for 4 hours. The reaction mixture was allowed to cool to room temperature and passed down an SCX column (20 g) eluting with methanol, followed by 2M ammonia/methanol. Basic fractions were combined and evaporated under reduced pressure. The residue was purified by column chromatography eluting with a gradient of 0-10% 2M ammonia/methanol and DCM. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a yellow solid (1.1 g);
Name
2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
59 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
59 mL
Type
reactant
Reaction Step Three

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